
5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1H-pyrrole-2-carboxylic acid derivatives, including compounds similar to 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid, involves reactions between appropriately substituted 2H-azirines and enamines. This process yields a mixture of dihydropyrroles, which upon acid treatment, produce the title compounds in moderate to high yields (Law et al., 1984).
Molecular Structure Analysis
The molecular structure of closely related pyrrole derivatives has been elucidated through X-ray diffraction, demonstrating the planarity of the pyrrolic ring and the specific orientations of substituents which contribute to the compound's reactivity and interactions (Silva et al., 2006).
Chemical Reactions and Properties
Pyrrole derivatives undergo various chemical reactions, including acylation and reaction with primary amines, leading to significant transformations that are pivotal in synthetic organic chemistry. For example, the reaction of 5a-acetyl-6a-ethoxycarbonyl-dihydro compounds with primary amines showcases the versatility of pyrrole derivatives in forming new chemical entities (Kurihara et al., 1982).
Physical Properties Analysis
The crystalline structure of related pyrrole derivatives reveals insights into their physical properties, including crystal packing and hydrogen bonding patterns. These structural characteristics are crucial for understanding the compound's solubility, stability, and interaction with other molecules (Patel et al., 2012).
Chemical Properties Analysis
The chemical properties of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid derivatives are influenced by their molecular structure. For instance, the presence of ethoxycarbonyl and carboxylic acid groups impacts the acidity, reactivity towards nucleophiles, and electrophilic substitution reactions, making these compounds versatile intermediates in organic synthesis (Gill & Patel, 2006).
Applications De Recherche Scientifique
Chemical Transformations and Synthesis
- 5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid and similar compounds are valuable in the synthesis of various heterocyclic compounds. A study demonstrated the rearrangement of related compounds to produce pyrrole-4-carboxylic acids under certain conditions (Stankyavichus et al., 2013).
- Another research explored the use of ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates, similar in structure to 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid, in cross-coupling reactions to synthesize various pyrazoles (Arbačiauskienė et al., 2011).
- A study on the synthesis of thieno[2,3-b]pyrrole-2(4)-carboxylic and 2,4-dicarboxylic acids, using similar compounds, highlights their potential in creating novel heterocyclic structures (Grozav et al., 2019).
Biocatalytic Applications
- Biocatalysis research has utilized compounds structurally related to 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid. For instance, a study on the biocatalytic ammonolysis of a related compound showcases its potential in the synthesis of intermediates for medicinal compounds (Gill & Patel, 2006).
Material Science and Structural Analysis
- In material science, the crystal and molecular structure of compounds similar to 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid has been investigated, offering insights into the properties of these compounds (Silva et al., 2006).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets in this case would be the palladium catalyst and the organoboron reagents .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the mode of action involves the interaction of the compound with a palladium catalyst and an organoboron reagent . The reaction proceeds through oxidative addition, where the palladium catalyst donates electrons to form a new Pd–C bond . This is followed by transmetalation, where the organoboron reagent transfers an organic group to the palladium .
Biochemical Pathways
It’s important to note that the suzuki–miyaura cross-coupling reaction, in which similar compounds participate, is a key process in the synthesis of various bioactive compounds .
Result of Action
The result of the action of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid, when used in a Suzuki–Miyaura cross-coupling reaction, is the formation of a new carbon–carbon bond . This can lead to the synthesis of various bioactive compounds, contributing to the development of new pharmaceuticals .
Action Environment
The action, efficacy, and stability of 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, including a palladium catalyst, an organoboron reagent, and a suitable solvent . The reaction is also sensitive to temperature and pH .
Propriétés
IUPAC Name |
5-ethoxycarbonyl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-2-13-8(12)6-4-3-5(9-6)7(10)11/h3-4,9H,2H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQLZHDFXVPFKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356279 |
Source


|
| Record name | 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |
CAS RN |
952569-58-3 |
Source


|
| Record name | 5-(ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

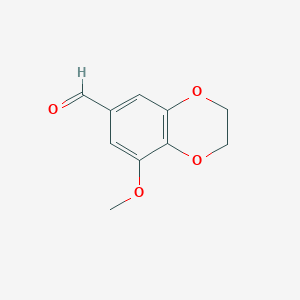
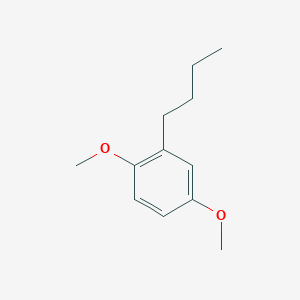
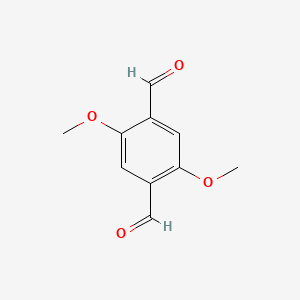

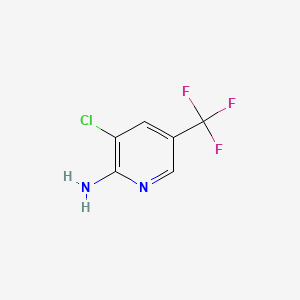
![2,3-Dihydrobenzo[g]quinolin-4(1H)-one](/img/structure/B1268431.png)
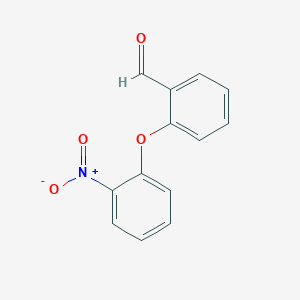
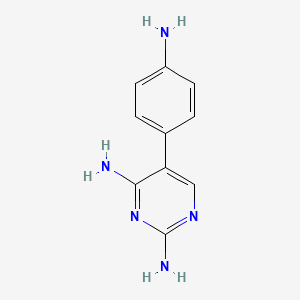

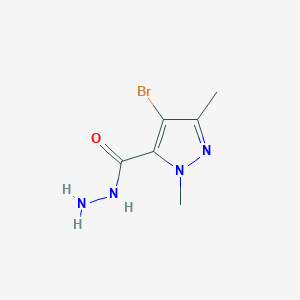

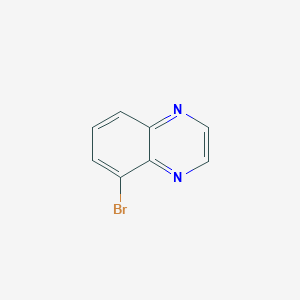
![5-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1268450.png)
![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1268451.png)